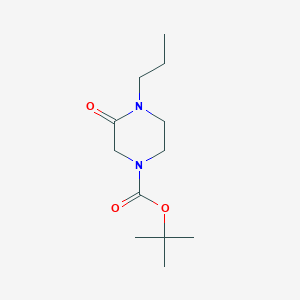

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate

Descripción

Nomenclature and Structural Classification

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards, representing a complex heterocyclic compound that incorporates multiple functional groups within its molecular structure. The compound belongs to the broader class of piperazine derivatives, specifically those bearing carboxylate ester substituents at the nitrogen-1 position and ketone functionality at the carbon-3 position. The systematic name reflects the presence of a tert-butyl ester group attached to the carboxylate functionality, distinguishing it from other carboxylate derivatives that might employ different alkyl or aryl ester groups. The propyl substituent at the nitrogen-4 position further defines the compound's unique structural identity within the piperazine carboxylate family.

The structural classification places this compound within the heterocyclic organic compounds category, specifically as a six-membered saturated ring containing two nitrogen atoms in the 1,4-positions. The molecule exhibits both amide and ester functionalities, making it a bifunctional compound with potential for diverse chemical reactivity. The ketone group at position 3 introduces additional electrophilic character to the molecule, while the propyl chain provides lipophilic character that influences the compound's physical and chemical properties. This combination of structural features creates a molecule with distinct conformational preferences and reactivity patterns that differentiate it from simpler piperazine derivatives.

The compound's structural framework can be understood as a modification of the basic piperazine core, where strategic functionalization has been employed to create a molecule with enhanced synthetic utility. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen-1 position, a common strategy in organic synthesis for temporarily masking reactive nitrogen centers during multi-step synthetic sequences. The presence of both the ketone and ester functionalities creates opportunities for selective chemical transformations, making this compound particularly valuable as an intermediate in complex synthetic pathways.

Historical Context of Piperazine Carboxylates in Chemical Research

The development of piperazine carboxylates as important synthetic intermediates traces back to the broader adoption of protecting group chemistry in organic synthesis, particularly the introduction of the tert-butoxycarbonyl protecting group in the late 1950s. The tert-butoxycarbonyl group, commonly referred to in abbreviated form in the literature, was originally developed as an acid-labile protecting group for nitrogen-containing compounds, finding particular utility in peptide synthesis and related applications. The subsequent application of this protecting group to piperazine derivatives emerged as researchers recognized the need for selectively protected heterocyclic building blocks in pharmaceutical synthesis.

Piperazine derivatives have historically played crucial roles in medicinal chemistry, with early recognition of their biological activity leading to extensive synthetic efforts to develop new piperazine-based pharmaceuticals. The systematic protection of piperazine nitrogen atoms became essential as synthetic chemists sought to create more complex molecular architectures while maintaining control over regioselectivity and functional group compatibility. The evolution of piperazine carboxylate chemistry paralleled advances in protecting group methodology, with researchers developing increasingly sophisticated approaches to selective protection and deprotection of these heterocyclic systems.

The historical development of ketone-containing piperazine derivatives represents a significant advancement in heterocyclic chemistry, as these compounds provide access to complex molecular frameworks through strategic use of the ketone functionality for further synthetic transformations. Early research in this area focused on the synthesis and reactivity of simple piperazine carboxylates, gradually progressing to more complex systems incorporating multiple functional groups. The development of compounds like this compound represents the culmination of decades of methodological advances in heterocyclic protecting group chemistry.

Research into piperazine carboxylates gained particular momentum with the recognition of their utility in asymmetric synthesis applications. The development of chiral piperazine derivatives as Lewis basic catalysts demonstrated the potential for these compounds to serve not only as synthetic intermediates but also as catalysts for enantioselective transformations. This dual functionality has positioned piperazine carboxylates as important compounds in both synthetic methodology development and pharmaceutical intermediate synthesis.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data that enables precise communication about this compound across scientific and industrial communities. The compound is assigned Chemical Abstracts Service registry number 1016538-84-3, which serves as a unique identifier in chemical databases and regulatory systems. This registry number ensures unambiguous identification of the compound regardless of naming variations or language differences that might occur in international scientific communication.

The compound's molecular formula, C₁₂H₂₂N₂O₃, reflects its composition of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This empirical formula provides immediate insight into the compound's molecular complexity and helps distinguish it from related piperazine derivatives with different substitution patterns. The molecular weight of 242.31 grams per mole places this compound in the medium molecular weight range for pharmaceutical intermediates, contributing to its potential utility in drug development applications.

The Simplified Molecular Input Line Entry System representation, CCCN1CCN(CC1=O)C(=O)OC(C)(C)C, provides a linear notation that describes the complete molecular structure including all bonds and atomic connectivity. This notation enables computational analysis and database searching, facilitating research into structure-activity relationships and molecular property predictions. The International Chemical Identifier provides standardized structural representation that ensures consistent identification across different chemical databases and software systems.

Additional registry information includes the compound's classification under various chemical database systems, with PubChem Compound Identifier 57880909 serving as a key reference for accessing comprehensive chemical property data. These identifiers collectively ensure that researchers can accurately specify and obtain information about this particular compound while avoiding confusion with structurally similar piperazine derivatives that might differ by only minor substitution patterns.

Structural Comparison with Related Piperazine Derivatives

Comparative analysis of this compound with related piperazine derivatives reveals important structure-function relationships that influence both chemical reactivity and potential applications. The compound shares structural similarities with other piperazine carboxylates, particularly those bearing different alkyl substituents at the nitrogen-4 position or alternative ester groups at the carboxylate functionality. Examination of compounds such as tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate demonstrates how aromatic substitution can dramatically alter the electronic properties and steric environment of the heterocyclic system.

The presence of the ketone functionality at position 3 distinguishes this compound from simpler piperazine carboxylates such as 1-Boc-piperazine, which lacks additional functional groups beyond the protecting group. This ketone group introduces additional sites for chemical modification and provides opportunities for stereoselective transformations that are not available with unsubstituted piperazine derivatives. The electronic effects of the ketone group also influence the basicity and nucleophilicity of the remaining nitrogen atom, creating distinct reactivity patterns compared to symmetrically substituted piperazine derivatives.

Structural comparison with piperazine-2-carboxylic acid derivatives reveals how the position of carboxylate substitution affects molecular geometry and potential for intermolecular interactions. While piperazine-2-carboxylic acids bear the carboxylate functionality directly attached to a ring carbon atom, the compound under investigation features carboxylate substitution at a ring nitrogen, creating different conformational preferences and hydrogen bonding patterns. These structural differences have significant implications for biological activity and synthetic utility.

The propyl substituent at nitrogen-4 provides intermediate steric bulk compared to simpler methyl derivatives or more complex aromatic substitutions. This alkyl chain length represents a balance between synthetic accessibility and molecular properties, as shorter alkyl groups might provide insufficient lipophilicity while longer chains could introduce unwanted flexibility and potential for side reactions. Comparison with related compounds bearing different alkyl chain lengths helps establish structure-property relationships that guide synthetic design decisions.

Analysis of computational properties reveals how structural modifications affect key molecular descriptors that influence pharmaceutical properties. The compound exhibits an XLogP3-AA value of 1.3, indicating moderate lipophilicity that suggests favorable membrane permeability characteristics. The hydrogen bond donor count of zero and acceptor count of three create specific patterns for intermolecular interactions that distinguish this compound from related derivatives with different hydrogen bonding capabilities.

Position in Contemporary Chemical Research

Contemporary chemical research increasingly recognizes the importance of this compound and related compounds in multiple areas of synthetic and medicinal chemistry. Current pharmaceutical development programs extensively utilize piperazine carboxylate intermediates for the synthesis of central nervous system-active compounds, taking advantage of the structural features that enable selective modification and protection strategies. The compound's position as a versatile synthetic intermediate reflects the broader trend toward modular approaches in drug discovery, where well-characterized building blocks enable rapid exploration of chemical space.

Research in asymmetric catalysis has identified piperazine derivatives as promising frameworks for the development of new chiral catalysts, with several studies demonstrating the utility of related compounds in enantioselective transformations. The structural features present in this compound, particularly the combination of protected nitrogen functionality and ketone electrophilicity, position it as a potential precursor for catalyst development. Contemporary research efforts focus on leveraging these structural elements to create new catalytic systems for asymmetric synthesis applications.

The compound's role in material science applications represents an emerging area of research interest, as piperazine derivatives find increasing use in polymer synthesis and material modification. The bifunctional nature of the compound, with both electrophilic and nucleophilic sites available for chemical modification, makes it attractive for incorporation into polymer backbones or as cross-linking agents in advanced materials. Current research explores how the specific combination of functional groups influences polymer properties and processing characteristics.

Contemporary synthetic methodology development increasingly emphasizes the importance of protecting group strategies in complex molecule synthesis, positioning compounds like this compound as important tools for selective chemical transformations. Recent advances in protecting group chemistry have expanded the utility of tert-butoxycarbonyl-protected compounds, with new methods for selective deprotection and functional group manipulation continuing to emerge. These methodological advances enhance the synthetic utility of the compound and expand its potential applications in pharmaceutical synthesis.

Current research trends in medicinal chemistry emphasize the importance of heterocyclic scaffolds in drug discovery, with piperazine derivatives maintaining their position as privileged structures in pharmaceutical research. The specific substitution pattern present in this compound provides access to molecular frameworks that are difficult to achieve through alternative synthetic approaches. Contemporary drug discovery programs increasingly rely on such specialized intermediates to access novel chemical space and develop compounds with improved pharmaceutical properties.

Propiedades

IUPAC Name |

tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYIKSGSIARWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Tert-Butyl 4-Oxo-Piperidine-1-Carboxylate

Methodology:

One of the most common routes involves bromination of tert-butyl 4-oxo-piperidine-1-carboxylate. The process employs bromine in the presence of disodium hydrogen phosphate as a catalyst in chloroform, maintaining the reaction at low temperatures (~5°C). The reaction proceeds via electrophilic aromatic substitution at the 3-position of the piperidine ring, yielding tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate with a yield of approximately 42%.

- Reagents: Bromine (168 mmol), tert-butyl 4-oxo-piperidine-1-carboxylate (163 mmol)

- Solvent: Chloroform

- Temperature: 5°C

- Duration: 18 hours

- Yield: 42%

- MS: 277, 279 (M+)

Notes:

The bromination step is crucial for activating the molecule for subsequent nucleophilic substitution or coupling reactions, providing a handle for further functionalization.

Conversion to Oxo-Substituted Piperazine Derivatives

Methodology:

The brominated intermediate undergoes nucleophilic substitution with nucleophiles such as amines or thiourea derivatives to form piperazine or piperidine derivatives bearing oxo groups. For example, reaction with thiourea in isopropanol under reflux conditions yields 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate with high yields (~73%).

- Reagents: Thiourea, brominated intermediate

- Solvent: Isopropanol

- Temperature: Reflux (~90°C)

- Duration: 1 hour

- Yield: 99%

- MS: 256 (M+H)+

Notes:

This step introduces amino and heterocyclic functionalities, expanding the compound's potential for further modifications.

Cyclization and Esterification to Form the Final Compound

Methodology:

Further transformations include cyclization reactions, often facilitated by reagents like TMSCl, TEA, and N-bromosuccinimide (NBS) to introduce the tert-butyl ester and oxo functionalities. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with NBS in DMF at room temperature yields tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate with a yield of approximately 78%. The process involves radical or electrophilic substitution mechanisms, with subsequent purification via chromatography.

- Reagents: NBS, TEA

- Solvent: DMF

- Temperature: Room temperature

- Duration: Overnight

- Yield: 78%

- NMR: δ 4.70–4.85 (m, 1H), 1.43 (s, 9H)

Notes:

This step is pivotal for installing the tert-butyl ester group, which enhances compound stability and facilitates subsequent coupling reactions.

Coupling to Form Propyl-Substituted Piperazine

Methodology:

The final step involves nucleophilic substitution or coupling with propyl groups, often via alkylation or acylation reactions, to introduce the propyl substituent at the appropriate position on the piperazine ring. Such steps are typically performed under reflux with bases like DIPEA or TEA in suitable solvents such as DMF or ethanol, with reaction times ranging from 5 minutes to several hours.

- One-pot click chemistry approaches using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have been employed to synthesize derivatives efficiently, with high yields (~95%) and reaction times as short as 5 minutes, indicating a promising route for rapid synthesis of the compound's derivatives.

- Reagents: Azides and alkynes

- Catalyst: CuI (10 mol%)

- Solvent: DMF or ethanol

- Temperature: 0°C to room temperature

- Duration: 5 min to several hours

- Yields: 90–97%

Notes:

This method is versatile for introducing various substituents, including the propyl group, via click chemistry, which is highly efficient and yields pure products.

Summary of Preparation Data

| Step | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|

| Bromination | Br2, chloroform, 5°C, 18h | 42 | Electrophilic substitution at C-3 |

| Nucleophilic substitution | Thiourea, isopropanol, reflux, 1h | 99 | Formation of heterocyclic derivatives |

| Cyclization & Esterification | NBS, DMF, room temp, overnight | 78 | Introduction of tert-butyl ester and oxo groups |

| Click chemistry coupling | CuI, azides/alkynes, RT, 5 min | 90–97 | Rapid, high-yield formation of derivatives |

Análisis De Reacciones Químicas

Types of Reactions: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the biological activity of related compounds and their potential therapeutic applications .

Medicine: : The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Piperazine Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate | 1016538-84-3 | 3-oxo, 4-propyl | C₁₅H₂₅N₂O₃ | 281.37 | Propyl chain enhances hydrophobicity |

| Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate | 911705-40-3 | 3-oxo, 2-phenyl | C₁₅H₂₀N₂O₃ | 276.33 | Aromatic phenyl improves rigidity |

| (S)-tert-butyl 3-propylpiperazine-1-carboxylate | 928025-58-5 | 3-propyl (stereospecific) | C₁₂H₂₃N₂O₂ | 227.32 | Chiral center impacts bioactivity |

| Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 180576-04-9 | 4-(tert-butoxy-oxoethyl) | C₁₆H₂₉N₂O₅ | 329.41 | Ester group enables further coupling |

Key Observations :

- Substituent Position: The placement of substituents (e.g., 2-phenyl vs. 4-propyl) significantly alters steric and electronic properties.

- Stereochemistry : Chiral analogs like (S)-tert-butyl 3-propylpiperazine-1-carboxylate (CAS 928025-58-5) demonstrate enantiomer-specific biological activity, underscoring the importance of stereochemistry in drug design .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| This compound | 2.1 | ~0.5 (DMSO) | Not reported | Stable under inert conditions |

| Tert-butyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate (2j) | 3.2 | ~0.2 (DMSO) | 120–122 | Sensitive to hydrolysis |

| Tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate | 1.8 | ~1.0 (MeOH) | 98–100 | Oxadiazole enhances metabolic stability |

Key Observations :

- The 3-oxo group in the target compound reduces LogP compared to fluorobenzoyl derivatives (e.g., 2j in Table 2), suggesting better aqueous solubility .

- Heterocyclic modifications, such as oxadiazole in CAS 1704069-30-6, improve metabolic stability but may reduce solubility due to increased polarity .

Actividad Biológica

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate (CAS: 1016538-84-3) is a compound that has garnered attention in biological research for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.31 g/mol

- Density : 1.070 g/cm³ (predicted)

- Boiling Point : 362.2°C (predicted)

- pKa : -0.77 (predicted)

This compound exhibits biological activity primarily through its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific receptors and enzymes, leading to physiological effects that may be beneficial in treating neurological and psychiatric disorders .

Biological Activity

The compound is involved in several biological processes, particularly in the context of drug development. Its derivatives have been studied for their structure-activity relationships, which are crucial for understanding how modifications to the piperazine scaffold affect biological outcomes. Notably, piperazine derivatives have shown promise in inhibiting enzymes related to various diseases .

Table 1: Biological Activities of Piperazine Derivatives

| Compound Name | Biological Activity | IC₅₀ (nM) |

|---|---|---|

| This compound | Enzyme inhibition | TBD |

| Piperazine derivative A | Anticancer | 14.8 |

| Piperazine derivative B | Antibacterial | 7.1 |

| Piperazine derivative C | Neurological activity | 5.4 |

Study on Enzyme Inhibition

A significant study explored the inhibition of soluble epoxide hydrolase (sEH) by various piperazine derivatives, including this compound. The results indicated that modifications at the N1 position of the piperazine ring significantly affected potency, with some derivatives showing up to a six-fold increase in enzyme inhibition compared to others .

Neuropharmacological Applications

Research has also focused on the potential use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step protocols. A common approach involves coupling tert-butyl piperazine-1-carboxylate derivatives with propyl ketone precursors under nucleophilic substitution conditions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate derivatives are synthesized using anhydrous 1,4-dioxane at 110°C with potassium carbonate as a base, achieving yields up to 88.7% . Acidic or basic hydrolysis can further modify the ester group to generate the 3-oxo moiety.

- Key factors : Solvent polarity, temperature, and base strength critically affect reaction efficiency.

- Table : Comparison of synthetic conditions from evidence:

| Yield | Reaction Conditions | Key Reagents | Reference |

|---|---|---|---|

| 79% | THF/H₂O, room temperature, 2 hours | 2M aqueous THF | |

| 88.7% | 1,4-dioxane, 110°C, 12 hours | K₂CO₃ |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), piperazine ring protons (δ 3.0–4.0 ppm), and carbonyl groups (δ ~170 ppm for ¹³C) .

- LC-MS/ESI-MS : Molecular ion peaks (e.g., m/z 270 [M+H]⁺) confirm molecular weight .

- X-ray crystallography : Resolves piperazine ring conformation and substituent spatial arrangement (e.g., chair conformation with equatorial propyl group) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution or oxidation steps .

- Case study : Computational modeling of tert-butyl piperazine derivatives revealed that polar aprotic solvents (DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

- Methodology :

- Variable temperature NMR : Detects dynamic effects (e.g., ring puckering in piperazine) causing signal splitting .

- Isotopic labeling : Use of deuterated solvents (CDCl₃) clarifies coupling patterns obscured by proton exchange .

- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl 4-(2-hydrazinoethyl)piperazine-1-carboxylate) to identify substituent-induced shifts .

Q. What strategies enhance the bioactivity of this compound through piperazine ring modifications?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the 4-position to modulate ring basicity and receptor binding .

- Heterocyclic fusion : Attach triazole or pyrimidine rings (e.g., tert-butyl 3-(4-cyclopropyltriazolyl)piperidine-1-carboxylate) to improve metabolic stability .

- Table : Bioactivity modulation strategies:

| Modification Type | Target Property | Example Reagent | Reference |

|---|---|---|---|

| Bromination | Increased electrophilicity | 5-Bromo-2-chloropyrimidine | |

| Hydrazide functionalization | Metal chelation | Hydrazine derivatives |

Data Contradiction Analysis

Q. Why do yields vary significantly when synthesizing tert-butyl piperazine derivatives under similar conditions?

- Analysis : Discrepancies arise from trace moisture (affecting anhydrous conditions) or impurities in starting materials. For instance, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate synthesis shows yield drops from 88% to 60% when residual water is present during ester hydrolysis .

- Resolution :

- Use molecular sieves or strict inert atmospheres for moisture-sensitive steps.

- Pre-purify intermediates via column chromatography .

Structural and Mechanistic Insights

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

Q. What role does the 3-oxo moiety play in intermolecular interactions?

- Analysis : The carbonyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and influences crystal packing via C=O···H-N interactions, as shown in X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.